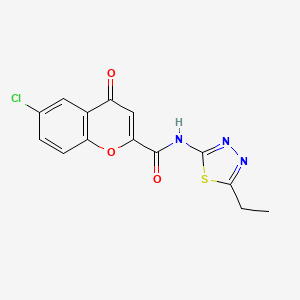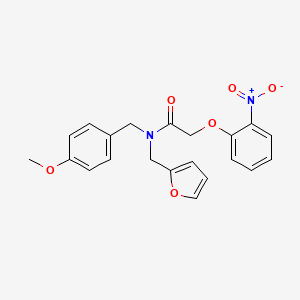![molecular formula C18H16ClN3O3 B11384815 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11384815.png)
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-クロロフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-エチルフェノキシ)アセトアミドは、オキサジアゾール誘導体と呼ばれる合成有機化合物です。これらの化合物は、その多様な生物活性で知られており、医薬品化学における潜在的な用途について頻繁に研究されています。オキサジアゾール環、クロロフェニル基、およびエチルフェノキシ基の存在は、その独特の化学的性質と潜在的な生物活性に貢献しています。
2. 製法
合成経路と反応条件: N-[4-(4-クロロフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-エチルフェノキシ)アセトアミドの合成は、通常、以下の手順を伴います。
オキサジアゾール環の形成: オキサジアゾール環は、適切なヒドラジドとカルボン酸またはその誘導体を酸性または塩基性条件下で環化させることによって合成できます。
クロロフェニル基の導入: クロロフェニル基は、クロロベンゼン誘導体を使用して求核置換反応によって導入できます。
エチルフェノキシ基の付加: エチルフェノキシ基は、エチルフェノール誘導体を使用してエーテル化反応によって付加できます。
工業生産方法: この化合物の工業生産には、収率と純度を向上させるための反応条件の最適化が含まれる場合があります。これには、触媒の使用、温度制御、および反応を促進するための特定の溶媒の使用が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にフェニル環で酸化反応を起こし、キノンまたは他の酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、オキサジアゾール環またはクロロフェニル基を標的にすることができ、アミンまたは他の還元された生成物の形成につながる可能性があります。
置換: この化合物は、特にクロロフェニル基で求核置換反応または求電子置換反応を起こすことができ、塩素原子が他の求核剤に置き換えられる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、触媒的水素化などの還元剤を使用できます。
置換: 水酸化ナトリウム、tert-ブトキシドカリウム、さまざまな求核剤(例:アミン、チオール)などの試薬が一般的に使用されます。
主な生成物:
酸化生成物: キノン、ヒドロキシル化誘導体。
還元生成物: アミン、還元されたオキサジアゾール誘導体。
置換生成物: 使用した求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その潜在的な抗菌、抗真菌、および抗癌活性について調査されています。
医学: その生物学的活性による治療薬としての可能性を探求されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorobenzene derivatives.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be attached via etherification reactions using ethylphenol derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Amines, reduced oxadiazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-[4-(4-クロロフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-エチルフェノキシ)アセトアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。
分子標的: この化合物は、酵素、受容体、または他のタンパク質と相互作用し、特定の生物学的経路の阻害または活性化につながる可能性があります。
関連する経路: 正確な経路は、研究されている生物活性によって異なる可能性がありますが、細胞増殖、アポトーシス、または微生物阻害に関連する経路が含まれる可能性があります。
類似の化合物:
N-(4-(4-ブロモフェニル)チアゾール-2-イル)-2-クロロアセトアミド: 抗菌および抗増殖活性で知られています。
N-(4-クロロフェニル)アセトアミド: 潜在的な抗菌特性を持つより単純な化合物です。
独自性: N-[4-(4-クロロフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(4-エチルフェノキシ)アセトアミドは、オキサジアゾール環とエチルフェノキシ基の両方が存在するため、独自の化学的性質と潜在的な生物活性に貢献しています。
類似化合物との比較
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(4-chlorophenyl)acetamide: A simpler compound with potential antimicrobial properties.
Uniqueness: N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is unique due to the presence of both the oxadiazole ring and the ethylphenoxy group, which contribute to its distinct chemical properties and potential biological activities.
特性
分子式 |
C18H16ClN3O3 |
|---|---|
分子量 |
357.8 g/mol |
IUPAC名 |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-12-3-9-15(10-4-12)24-11-16(23)20-18-17(21-25-22-18)13-5-7-14(19)8-6-13/h3-10H,2,11H2,1H3,(H,20,22,23) |
InChIキー |
MBCPSLDPPMLDJA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide](/img/structure/B11384736.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11384740.png)


![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11384755.png)

![N-(3,4-dimethylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11384769.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11384780.png)
![2-(4-Methylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11384802.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide](/img/structure/B11384810.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11384820.png)
![3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11384833.png)

